molecular formula C15H23NO2 B1674338 (S)-Alprenolol CAS No. 23846-71-1

(S)-Alprenolol

Cat. No.: B1674338
CAS No.: 23846-71-1
M. Wt: 249.35 g/mol
InChI Key: PAZJSJFMUHDSTF-UHFFFAOYSA-N
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Description

Alprenolol, also known as aptinduriles or alfeprol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alprenolol is a drug which is used for the treatment of hypertension, angina, and arrhythmia. Alprenolol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Alprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, alprenolol is primarily located in the membrane (predicted from logP). In humans, alprenolol is involved in the alprenolol action pathway.
Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.

Mechanism of Action

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

Properties

CAS No.

23846-71-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1

InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Appearance

Solid powder

melting_point

107-109 °C
108.0 °C
107-109°C

Key on ui other cas no.

13655-52-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

547 mg/L
1.88e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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